molecular formula C17H16N2O4S B2728265 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1105206-68-5

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B2728265
CAS RN: 1105206-68-5
M. Wt: 344.39
InChI Key: BULPRDXLAOCWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole, commonly known as MTMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields ranging from medicinal chemistry to material science. MTMO belongs to the class of oxadiazole compounds, which have been extensively studied for their diverse biological and chemical properties.

Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

1,3,4-Oxadiazole derivatives are recognized for their wide range of bioactivities. These compounds are instrumental in the development of new medicinal agents due to their effective binding with various enzymes and receptors through multiple weak interactions. This feature makes them valuable in the discovery of drugs aimed at treating diseases like cancer, bacterial infections, and inflammatory conditions. Their structural versatility allows for the creation of compounds with significant therapeutic potential, offering a promising route for the development of more active and less toxic medicinal agents (Verma et al., 2019).

Potential in Drug Synthesis

The oxadiazole ring, found in various synthetic molecules, has been explored for the synthesis of drugs targeting a broad spectrum of activities. Research focuses on synthesizing hetero derivatives of 1,3,4-oxadiazoles, demonstrating significant antitumor, antifungal, and antibacterial activities. This highlights the importance of oxadiazole derivatives in biologically oriented drug synthesis (BIODS), showcasing their potential in creating new bio-promising hybrid structures (Karpenko et al., 2020).

Advanced Materials and Sensing Applications

Oxadiazoles are not only pivotal in pharmacology but also in the development of advanced materials, including polymers and organic electronics. Their potential for creating fluorescent frameworks, particularly in metal-ion sensing applications, is noteworthy. The synthesis strategies and the incorporation of π-conjugated groups into 1,3,4-oxadiazole derivatives underscore their utility as foundational blocks for various applications beyond medicinal chemistry (Sharma et al., 2022).

properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-4-3-5-13(10-12)17-18-16(23-19-17)11-24(20,21)15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPRDXLAOCWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.